4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a methyl group attached to an acetophenone core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloro-2-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is used in scientific research for its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl groups contribute to its binding affinity and specificity for target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the chloro and methyl groups, making it less specific in certain reactions.
4-Chloroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methyl-2,2,2-trifluoroacetophenone: Lacks the chloro group, affecting its binding affinity and specificity.
Uniqueness
4’-Chloro-2’-methyl-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its binding affinity and specificity for target molecules .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBSFYVEKYGCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374018 |
Source
|
Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-13-4 |
Source
|
Record name | 1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845823-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.